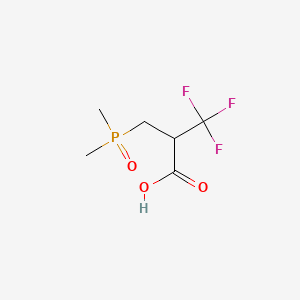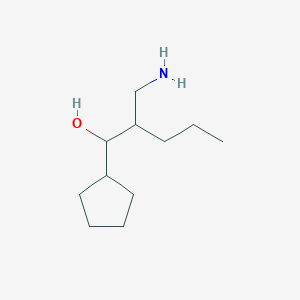
2-(Aminomethyl)-1-cyclopentylpentan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- The compound belongs to the class of aliphatic amines and contains both a pyridine ring and an amino group.
- Its systematic name indicates that it consists of a cyclopentyl group attached to a pyridine ring, with an amino group (NH₂) at the 2-position of the pyridine ring.
2-Aminomethylpyridine: is an organic compound with the molecular formula . It exists as a colorless liquid at room temperature and pressure.
Preparation Methods
-
Synthetic Routes
- One common synthetic route involves the alkylation of pyridine with chloromethylpyridine. Here’s the procedure:
- In a 250 mL three-necked flask, combine dry hexamethylenetetramine (11.8 g, 0.084 mol) and acetonitrile (100 mL).
- Add 2-chloromethylpyridine (13.7 g, 90.2%, 0.076 mol) to the flask.
- Stir the mixture using magnetic stirring and reflux it for 8 hours.
- Cool the reaction mixture to room temperature and filter to obtain a white solid.
Hydrolysis Reaction:
- One common synthetic route involves the alkylation of pyridine with chloromethylpyridine. Here’s the procedure:
-
Industrial Production Methods
- Industrial-scale production methods may involve variations of the above synthetic routes, optimized for efficiency and yield.
Chemical Reactions Analysis
Reagents and Conditions:
Scientific Research Applications
Biology and Medicine:
Mechanism of Action
- The exact mechanism by which 2-aminomethylpyridine exerts its effects depends on its specific application.
- It may act as a ligand, participate in redox reactions, or influence biological pathways.
Comparison with Similar Compounds
Similar Compounds:
Remember that 2-aminomethylpyridine finds applications in diverse fields,
Properties
Molecular Formula |
C11H23NO |
|---|---|
Molecular Weight |
185.31 g/mol |
IUPAC Name |
2-(aminomethyl)-1-cyclopentylpentan-1-ol |
InChI |
InChI=1S/C11H23NO/c1-2-5-10(8-12)11(13)9-6-3-4-7-9/h9-11,13H,2-8,12H2,1H3 |
InChI Key |
FODKIILMVGDQOJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CN)C(C1CCCC1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


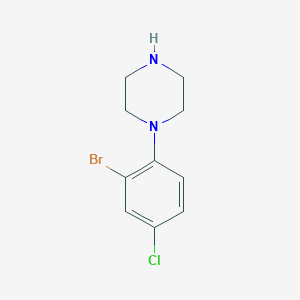
![Methyl 3-(2,4-dioxo-3-azabicyclo[3.1.0]hexan-3-yl)-2-(methylamino)propanoate](/img/structure/B13544829.png)

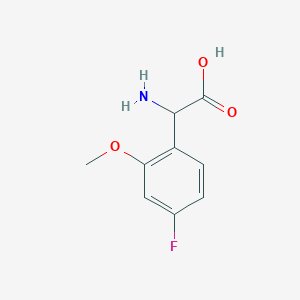
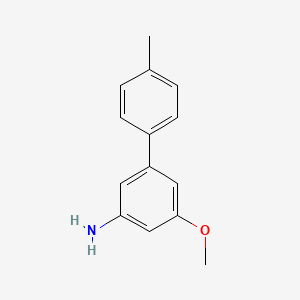
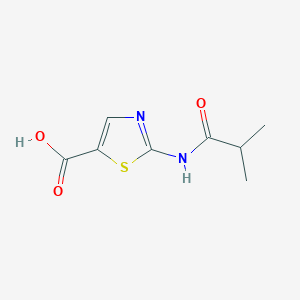
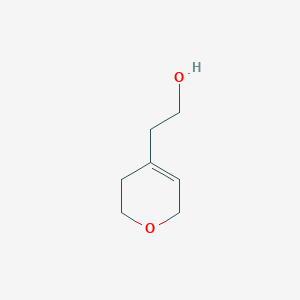
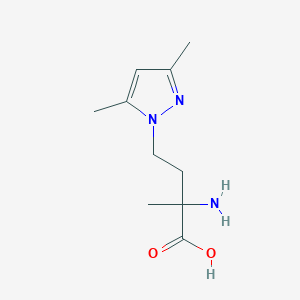
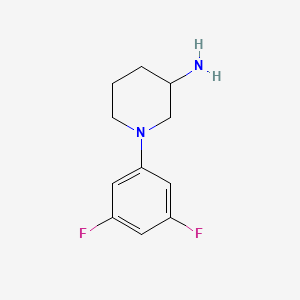

![8-Oxa-3-thia-11-azaspiro[5.6]dodecane hydrochloride](/img/structure/B13544879.png)
![1-Ethynylspiro[2.3]hexane](/img/structure/B13544889.png)

